3-(Cyclohex-1-en-1-yl)benzoic acid
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Overview
Description
3-(Cyclohex-1-en-1-yl)benzoic acid is an organic compound with the molecular formula C₁₃H₁₄O₂ It features a benzoic acid moiety substituted with a cyclohexene ring at the meta position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohex-1-en-1-yl)benzoic acid typically involves the reaction of 3-bromobenzoic acid with cyclohexene in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion. The product is then purified using column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger batch sizes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and distillation to achieve the required purity standards .
Chemical Reactions Analysis
Types of Reactions
3-(Cyclohex-1-en-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as bromine (Br₂) and sulfuric acid (H₂SO₄) are used for bromination and sulfonation reactions, respectively.
Major Products Formed
Oxidation: Formation of cyclohex-1-en-1-yl ketones or carboxylic acids.
Reduction: Formation of 3-(cyclohexyl)benzoic acid.
Substitution: Formation of various substituted benzoic acids depending on the substituent introduced.
Scientific Research Applications
3-(Cyclohex-1-en-1-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(Cyclohex-1-en-1-yl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-(Cyclohexyl)benzoic acid: Similar structure but with a fully saturated cyclohexane ring.
3-(Phenyl)benzoic acid: Similar structure but with a phenyl group instead of a cyclohexene ring.
3-(Cyclohex-1-en-1-yl)phenylacetic acid: Similar structure but with a phenylacetic acid moiety.
Uniqueness
3-(Cyclohex-1-en-1-yl)benzoic acid is unique due to the presence of the cyclohexene ring, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C13H14O2 |
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Molecular Weight |
202.25 g/mol |
IUPAC Name |
3-(cyclohexen-1-yl)benzoic acid |
InChI |
InChI=1S/C13H14O2/c14-13(15)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h4-5,7-9H,1-3,6H2,(H,14,15) |
InChI Key |
BQIOGSSMZUNXOP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)C2=CC(=CC=C2)C(=O)O |
Origin of Product |
United States |
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